Home > Products > Screening Compounds P38926 > tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate
tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate - 2229212-40-0

tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate

Catalog Number: EVT-6289790
CAS Number: 2229212-40-0
Molecular Formula: C17H34N4O2
Molecular Weight: 326.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes to tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate have been reported. One common method involves the alkylation of tert-butyl piperazine-1-carboxylate with 1,4-dibromobutane, followed by reaction with piperazine. [] Alternative approaches utilize commercially available starting materials like 1-(tert-butoxycarbonyl)piperazine and 4-(4-bromobutyl)piperidine-1-carboxylate. [] These reactions are typically carried out in the presence of a base and an appropriate solvent, with reaction conditions optimized to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate consists of two piperazine rings linked by a four-carbon chain. One piperazine ring is substituted with a tert-butyloxycarbonyl group, while the other remains unsubstituted. X-ray crystallographic studies have revealed that the piperazine rings typically adopt chair conformations, and the butyl linker exists in an extended conformation. [, , ] Computational studies using Density Functional Theory (DFT) have also been performed to investigate the conformational preferences of this molecule. [, ]

Chemical Reactions Analysis
  • N-Alkylation: The unprotected piperazine nitrogen can be readily alkylated with various electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to generate a diverse library of derivatives. [, , , , , , , , , , , , , , , , , , , , , , , ] This reaction is often employed to introduce structural diversity and modulate the pharmacological properties of the final compounds.
  • Boc Deprotection: Treatment with acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), removes the Boc protecting group, affording the corresponding free amine. [, ] This deprotected intermediate can then undergo further chemical transformations, including amide bond formation, reductive amination, and heterocycle synthesis.
Mechanism of Action
  • Dopamine Receptor Ligands: Derivatives incorporating specific aryl carboxamide, heterobiarylcarboxamide, and indole moieties exhibit high affinity and selectivity for dopamine D2 and D3 receptors, potentially serving as therapeutic agents for substance abuse disorders. [, , , , , ]
  • Serotonin Receptor Ligands: Incorporation of quinazolinone and triazine moieties has led to compounds acting as 5-HT1A agonists and/or 5-HT3 antagonists, showing potential for treating irritable bowel syndrome. [, , ]
  • Histamine H3 Receptor Antagonists: Introduction of guanidine moieties has yielded compounds with high affinity for the histamine H3 receptor, suggesting potential applications for appetite regulation and cognitive enhancement. []
Applications
  • Dopamine Receptor Modulation: Synthesis of D2 and D3 receptor ligands for potential applications in treating substance abuse disorders and other neurological conditions. [, , , , , ]
  • Serotonin Receptor Modulation: Development of 5-HT1A agonists and 5-HT3 antagonists for potential therapeutic use in irritable bowel syndrome, anxiety, and depression. [, , ]
  • Histamine H3 Receptor Antagonism: Creation of H3 receptor antagonists for potential applications in appetite regulation, cognitive enhancement, and other CNS disorders. []
  • Antimicrobial Agents: Synthesis of novel triazole derivatives exhibiting antifungal activity against various fungal strains. []

tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a)

Compound Description: This compound is a triazolyl oxazolidinone (TOZ) derivative investigated for its antibacterial properties. [] Studies revealed that it exhibited instability in simulated gastric fluid, undergoing rapid and complete degradation. []

tert-Butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol- 1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl) piperazine-1-carboxylate (1b)

Compound Description: Similar to 1a, this compound is another triazolyl oxazolidinone derivative explored for its antibacterial activity. [] Like 1a, compound 1b also displayed instability in simulated gastric fluid, undergoing degradation. []

Relevance: This compound is structurally analogous to 1a and exhibits a similar relationship to the target compound, tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate. It shares the tert-butyl piperazine-1-carboxylate core structure, with an additional oxazolidinone ring and a methyl-substituted triazole group differentiating it from the target compound. []

tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

Compound Description: This compound is a sterically congested piperazine derivative synthesized using a modified Bruylants approach. [] It contains a synthetically valuable second nitrogen atom on the N-tert-butyl piperazine substructure. []

Relevance: This compound shares a tert-butyl piperazine-1-carboxylate moiety with tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate. The key structural difference lies in the substituent at the 4-position of the piperazine ring. [] This compound could be relevant for exploring structure-activity relationships related to the target compound.

Properties

CAS Number

2229212-40-0

Product Name

tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(4-piperazin-1-ylbutyl)piperazine-1-carboxylate

Molecular Formula

C17H34N4O2

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-14-12-20(13-15-21)9-5-4-8-19-10-6-18-7-11-19/h18H,4-15H2,1-3H3

InChI Key

ASNIOTIPZYKWMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCN2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.